5-Bromo-4-chloro-2-nitrobenzonitrile
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Description
5-Bromo-4-chloro-2-nitrobenzonitrile is a chemical compound with the molecular formula C7H2BrClN2O2 . It has a molecular weight of 261.46 . The IUPAC name for this compound is 5-bromo-4-chloro-2-nitrobenzonitrile .
Synthesis Analysis
The synthesis of benzonitriles, including 5-Bromo-4-chloro-2-nitrobenzonitrile, often involves the reaction of the corresponding benzoic acids with thionyl chloride . Another method involves heating the acid with one equivalent of an arylsulphonamide and two equivalents of phosphorus pentachloride .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-nitrobenzonitrile consists of a benzene ring substituted with a bromine atom, a chlorine atom, a nitro group, and a nitrile group .Scientific Research Applications
Antimalarial and Antibacterial Effects
Research has highlighted the utility of compounds related to 5-Bromo-4-chloro-2-nitrobenzonitrile in the development of antimalarial and antibacterial agents. For instance, the synthesis and analysis of 2,4-diamino-6-[(heterocyclic)thio, sulfinyl, and sulfonyl]quinazolines, which were derived from the reaction of similar nitrobenzonitriles, have demonstrated suppressive antimalarial activity against Plasmodium berghei in mice. This suggests a potential application of 5-Bromo-4-chloro-2-nitrobenzonitrile in the synthesis of compounds with antimalarial properties (Elslager et al., 1980).
Photochemistry and Photoproduct Analysis
The photochemistry of chlorinated and brominated benzonitriles, closely related to 5-Bromo-4-chloro-2-nitrobenzonitrile, has been explored to understand their behavior under light exposure. Studies have shown that these compounds can undergo transformations leading to the formation of various photoproducts, indicating their potential use in photophysical and photochemical applications (Bonnichon et al., 1999).
Vibrational Spectroscopy and Chemical Analysis
Vibrational spectroscopy has been used to analyze the structural properties of chloro-nitrobenzonitriles, shedding light on the electronic and molecular structure through experimental and theoretical approaches. Such studies provide a foundation for the use of 5-Bromo-4-chloro-2-nitrobenzonitrile in materials science and molecular engineering (Sert et al., 2013).
Crystallographic Studies and Material Properties
Research on halobenzonitriles, including compounds similar to 5-Bromo-4-chloro-2-nitrobenzonitrile, has also delved into their crystallographic properties, revealing insights into their flexibility, bending properties, and intermolecular interactions. Such information is crucial for the development of novel materials with specific mechanical and structural characteristics (Veluthaparambath et al., 2022).
properties
IUPAC Name |
5-bromo-4-chloro-2-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUICMBUZYPVZSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291555 |
Source
|
Record name | 5-Bromo-4-chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-nitrobenzonitrile | |
CAS RN |
1393442-14-2 |
Source
|
Record name | 5-Bromo-4-chloro-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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